(2S)-2-amino-3-(methyldisulfanyl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid is an organosulfur compound that features a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(methyldisulfanyl)propanoic acid typically involves the formation of the disulfide bond through the oxidation of thiol groups. One common method is the reaction of L-cysteine with methyl disulfide under mild oxidative conditions. The reaction can be carried out in an aqueous solution with a suitable oxidizing agent such as hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation and cleavage.
Medicine: Investigated for its potential therapeutic applications due to its redox properties and ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(methyldisulfanyl)propanoic acid involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be cleaved to form thiol groups, which can interact with various molecular targets, including enzymes and proteins, thereby affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
L-cysteine: A naturally occurring amino acid with a thiol group.
L-cystine: The oxidized dimer form of L-cysteine with a disulfide bond.
Methionine: An essential amino acid containing a thioether group.
Uniqueness
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid is unique due to the presence of a methyl group attached to the disulfide bond, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
Properties
Molecular Formula |
C4H9NO2S2 |
---|---|
Molecular Weight |
167.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-(methyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C4H9NO2S2/c1-8-9-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 |
InChI Key |
PYFNLWPQPNXHCS-GSVOUGTGSA-N |
Isomeric SMILES |
CSSC[C@H](C(=O)O)N |
Canonical SMILES |
CSSCC(C(=O)O)N |
Origin of Product |
United States |
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